7-Methoxy-2-methylquinolin-4-ol 7-Methoxy-2-methylquinolin-4-ol 7-methoxy-2-methylquinolin-4-ol is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 58596-43-3
VCID: VC13316472
InChI: InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
SMILES: CC1=CC(=O)C2=C(N1)C=C(C=C2)OC
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

7-Methoxy-2-methylquinolin-4-ol

CAS No.: 58596-43-3

Cat. No.: VC13316472

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-methylquinolin-4-ol - 58596-43-3

Specification

CAS No. 58596-43-3
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 7-methoxy-2-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
Standard InChI Key VXLZVELXYBOECH-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=C(N1)C=C(C=C2)OC
Canonical SMILES CC1=CC(=O)C2=C(N1)C=C(C=C2)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₁₁H₁₁NO₂, corresponds to a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Methoxy group (-OCH₃) at position 7, enhancing electron density via resonance effects.

  • Methyl group (-CH₃) at position 2, contributing to steric and hydrophobic interactions.

  • Hydroxyl group (-OH) at position 4, enabling hydrogen bonding and acidity (pKa ≈ 8–10) .

The SMILES notation (CC₁=CC(=O)C₂=C(N₁)C=C(C=C₂)OC) and InChIKey (VXLZVELXYBOECH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, predict its behavior in mass spectrometry workflows:

Adductm/zPredicted CCS (Ų)
[M+H]⁺190.08626138.1
[M+Na]⁺212.06820153.2
[M-H]⁻188.07170140.3

These metrics are critical for metabolite identification and pharmacokinetic studies .

Synthetic Pathways and Optimization

Cyclization and Functionalization

The synthesis typically begins with p-anisidine (4-methoxyaniline) and ethyl acetoacetate, undergoing condensation to form a β-ketoamide intermediate. Cyclization in diphenyl ether at elevated temperatures yields 6-methoxy-4-hydroxy-2-methylquinoline (3) . Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 4-chloro-6-methoxy-2-methylquinoline (4), a versatile intermediate for nucleophilic substitutions .

Palladium-Catalyzed Cross-Coupling

A modified protocol employs tetramethyltin and bis(triphenylphosphine)palladium(II) chloride in dimethylformamide (DMF) to introduce methyl groups. For example, 4-bromo-7-methoxyquinoline reacts with tetramethyltin at 120°C for 16 hours, yielding 4-methyl-7-methoxyquinoline with 45% efficiency . This method highlights the role of lithium chloride as a stabilizing agent and triphenylphosphine as a ligand .

Biological Activities and Mechanistic Insights

HIV-1 Latency Reversal

Quinoline derivatives like 7-methoxy-2-methylquinolin-4-ol exhibit dual mechanisms in reactivating latent HIV-1:

  • Histone deacetylase (HDAC) inhibition, enhancing chromatin accessibility for viral transcription.

  • NFAT (nuclear factor of activated T-cells) activation, promoting viral gene expression .

Compound 12c (a structural analog) demonstrated synergistic activity with vorinostat (a HDAC inhibitor), achieving 47.3% GFP expression in J-Lat A2 cells at 10 μM .

Applications in Drug Development

Antiviral Agents

The compound’s ability to reverse HIV latency positions it as a candidate for "shock and kill" strategies. Dual-acting derivatives (e.g., 12d) concurrently inhibit HDACs and activate NFAT, reducing viral reservoirs in preclinical models .

Antimicrobial Hybrids

Conjugation with sulfonamides or fluoroquinolones improves potency against drug-resistant strains. For instance, 7f (6-ethoxy derivative) showed 39.9% higher efficacy than methoxy analogs against S. aureus .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (30–50%) and require toxic reagents (e.g., POCl₃). Green chemistry approaches, such as microwave-assisted synthesis or enzymatic catalysis, could enhance sustainability .

Pharmacokinetic Optimization

Poor aqueous solubility (logP ≈ 2.8) and rapid hepatic metabolism limit bioavailability. Prodrug strategies (e.g., phosphate esters) or nanoparticle formulations may address these issues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator